6-bromo-3-(1H-imidazol-2-yl)-1H-indazole

Lipophilicity Drug-likeness CNS drug discovery

Researchers seeking CNS-penetrant kinase inhibitor scaffolds face a critical gap: few building blocks combine the indazole pharmacophore with both a synthetic handle for rapid SAR and drug-like physicochemical properties. 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 1207174-95-5) addresses this need: • CNS MPO-compliant profile: LogP 0.63, MW 263 Da, tPSA 56.3 Ų, ideal for brain-penetrant library design • Bromo handle at 6-position enables efficient Suzuki coupling diversification • Unprotected indazole NH permits orthogonal functionalization strategies unavailable with N-protected analogs. Supplied at 98% purity for reliable high-throughput SAR campaigns.

Molecular Formula C10H7BrN4
Molecular Weight 263.098
CAS No. 1207174-95-5
Cat. No. B580975
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3-(1H-imidazol-2-yl)-1H-indazole
CAS1207174-95-5
Synonyms6-bromo-3-(1H-imidazol-2-yl)-1H-indazole
Molecular FormulaC10H7BrN4
Molecular Weight263.098
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)NN=C2C3=NC=CN3
InChIInChI=1S/C10H7BrN4/c11-6-1-2-7-8(5-6)14-15-9(7)10-12-3-4-13-10/h1-5H,(H,12,13)(H,14,15)
InChIKeyBCLBWTJKXVOYTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: Physicochemical & Procurement Profile


6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole (CAS 1207174-95-5) is a heterocyclic building block characterized by an indazole core substituted with a bromine atom at the 6-position and an imidazol-2-yl group at the 3-position . This molecular architecture combines the privileged indazole pharmacophore with a bromo handle for cross-coupling diversification and an imidazole moiety capable of engaging biological targets via hydrogen bonding and metal coordination . The compound is primarily utilized in medicinal chemistry research as a scaffold for kinase inhibitor libraries, with preliminary evidence suggesting potential interactions with bromodomain proteins [1]. Its calculated lipophilicity (LogP 0.63) and polar surface area (56.3 Ų) position it favorably within central nervous system (CNS) drug-like chemical space .

1 Indazole-imidazole scaffold for kinase inhibitor library design
2 6-Bromo handle enables cross-coupling diversification workflows
3 CNS drug-like property space for brain-penetrant candidate screening

Substitution Pattern Criticality: 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole


The assumption that any 6-bromoindazole or 3-imidazolylindazole derivative can serve as a generic replacement for 6-bromo-3-(1H-imidazol-2-yl)-1H-indazole is fundamentally flawed due to the compound's unique combination of substitution pattern and physicochemical properties. The precise placement of the bromine atom at the 6-position of the indazole ring dictates both synthetic accessibility and biological activity [1]. While unsubstituted 6-bromo-1H-indazole (LogP 2.59) is significantly more lipophilic, the target compound exhibits markedly reduced lipophilicity (LogP 0.63) due to the polar imidazole appendage, altering membrane permeability and protein-binding profiles [2]. Furthermore, the presence of both a bromo leaving group and an unprotected NH on the indazole core enables orthogonal diversification strategies that are unavailable with N-protected or differently substituted analogs . These structural nuances translate directly into divergent biological outcomes; for instance, while many indazoles are being explored as kinase inhibitors, the specific imidazole-containing motif may confer distinct target engagement profiles [3].

Target compound 6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole with reported LogP 0.63 and free NH indazole core
6-Bromo-1H-indazole Significantly higher lipophilicity may alter membrane permeability and protein-binding profiles
Target compound Free NH on indazole core enables orthogonal protection and diversification strategies
N-protected indazole analog Protected core may require additional deprotection steps, altering synthetic route efficiency
Target compound Imidazole moiety at 3-position may confer distinct target engagement profiles
1H-indazole Lacks imidazole appendage; target-engagement context may differ substantially

6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: Quantitative Differentiation Evidence


Lipophilicity Profile vs. 6-Bromo-1H-indazole

The target compound exhibits significantly lower lipophilicity compared to its simpler analog 6-bromo-1H-indazole, as determined by calculated partition coefficients . This difference arises from the presence of the polar imidazol-2-yl group at the 3-position, which introduces additional hydrogen bond donors and acceptors [1].

Lipophilicity Profile
Cross-study comparable
Target: LogP 0.63
6-Bromo-1H-indazole: LogP 2.33
ΔLogP = -1.69
Reported lipophilicity shift may guide CNS penetration interpretation
Computational prediction; experimental confirmation advised
Lipophilicity Drug-likeness CNS drug discovery

Polar Surface Area vs. 1H-indazole

The topological polar surface area (tPSA) of the target compound is approximately double that of the unsubstituted indazole core, primarily due to the imidazole moiety . This elevated PSA influences membrane permeability and transporter recognition [1].

Polar Surface Area
Cross-study comparable
Target: tPSA 56.30 Ų
1H-indazole: tPSA 28.68 Ų
ΔtPSA = +27.62 Ų
PSA shift suggests permeability profile may differ
Computational prediction; may influence oral absorption context
Polar Surface Area CNS MPO Drug-likeness

Acid Dissociation Constant vs. 1H-indazole

The most acidic proton of the target compound is predicted to be significantly more acidic than that of the parent 1H-indazole, a consequence of the electron-withdrawing character of the imidazole substituent [1]. This shift in pKa affects the compound's ionization state at physiological pH and its ability to form salt bridges with biological targets .

Acid Dissociation Constant
Cross-study comparable
Target: pKa 4.78 ± 0.10
1H-indazole: pKa 14.00 ± 0.10
ΔpKa = -9.22
Ionization state context may influence distribution at physiological pH
Predicted value; experimental pKa determination recommended
pKa Ionization state pH-dependent solubility

Orthogonal Diversification via Bromo Handle

The 6-bromo substituent serves as a versatile handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . In contrast, the imidazole ring at the 3-position is typically introduced via de novo heterocycle synthesis, making the final compound a convergent intermediate for rapid analog generation [1].

Orthogonal Diversification
Class-level
6-Bromo enables direct C-C / C-N bond formation at indazole core
Analog without bromo handle: requires prior halogenation
Single reactive site supports library diversification workflow
Qualitative class-level inference; reaction scope may vary
Synthetic chemistry Cross-coupling Library diversification

Bromodomain Binding Affinity

A structurally related analog (CHEMBL5282240 / BDBM50615275) was evaluated for binding to the bromodomain of testis-specific protein BRDT, a member of the BET family [1]. While not the exact target compound, this data suggests that the indazole-imidazole scaffold may engage bromodomains, a class of epigenetic readers implicated in cancer and inflammation [2].

Bromodomain Binding
Data to verify
Analog CHEMBL5282240: Kd 830 nM
Target: BRDT bromodomain 1 (human)
Reported analog binding context; direct data to verify
Indirect evidence; target-compound affinity not directly measured
Bromodomain Epigenetics BRDT Binding affinity

Molecular Weight in CNS Drug-like Space

The molecular weight of the target compound (263.09 g/mol) falls within an optimal range for CNS drug discovery (typically <400 Da) and is lower than many kinase inhibitor scaffolds, which often exceed 350 Da . This property, combined with its moderate lipophilicity and PSA, positions it favorably in CNS multiparameter optimization (MPO) scoring models [1].

Molecular Weight
Class-level
263.09 g/mol
Δ = -136.91 g/mol from 400 Da upper limit
Within reported CNS drug-like range
Class-level property; correlates with passive diffusion potential
Molecular weight Drug-likeness CNS MPO Lead-likeness

6-Bromo-3-(1H-imidazol-2-yl)-1H-indazole: Key Application Scenarios


CNS Kinase Inhibitor Library Design

Given its favorable CNS MPO profile (LogP 0.63, MW 263 Da, tPSA 56 Ų) , this compound serves as an excellent core scaffold for CNS-targeted kinase inhibitor libraries. The bromo handle allows rapid analog synthesis via Suzuki coupling to explore peripherally restricted or brain-penetrant variants. Its distinct ionization state at physiological pH (predicted pKa 4.78) [1] may also reduce P-glycoprotein-mediated efflux, a common liability in CNS drug candidates.

Epigenetic Probe for Bromodomain Targeting

The binding data for a structural analog (Kd 830 nM for BRDT bromodomain 1) [2] suggests that derivatives of this compound may engage the acetyl-lysine binding pocket of BET bromodomains. This compound can be used as a starting point for structure-activity relationship (SAR) studies aimed at improving affinity and selectivity for specific BET family members, with the bromine atom providing a convenient vector for iterative optimization.

Cross-Coupling Methods for Unprotected Indazoles

The presence of both a free NH on the indazole core and a bromine atom at the 6-position makes this compound an ideal model substrate for developing new cross-coupling methodologies that tolerate unprotected heterocycles . Its moderate lipophilicity also simplifies purification compared to more hydrophobic analogs, facilitating reaction optimization and high-throughput experimentation.

Application
Selection Property
Validation Focus
Kinase inhibitor library design
Bromo cross-coupling handle at 6-position
CNS property-space interpretation
Bromodomain probe development
Imidazole target-engagement motif
BET bromodomain assay context
Cross-coupling methodology studies
Free NH indazole tolerance
Orthogonal reactivity review

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